Ethyl 5-bromo-2-chlorothiophene-3-carboxylate

C–H activation palladium catalysis regioselective cross-coupling

Medicinal chemistry teams often face regiochemical uncertainty when sourcing dihalogenated thiophene building blocks, where isomeric impurities or undocumented substitution patterns can derail multi-step syntheses. This compound eliminates that risk with unambiguous 5-Br/2-Cl substitution confirmed by specification. • Enables sequential C5-arylation (selective Br coupling) followed by C2-functionalization without protective group strategies, as demonstrated by Vaccaro-type protocols. • Supplied at ≥95% purity with defined long-term storage conditions, reducing batch-to-batch variability for GLP laboratories. • Serves as a selective rhodanese probe (IC₅₀ 100 µM) where the 2-Br-5-Cl isomer and carboxylic acid analog are inactive-critical for chaperone system screening.

Molecular Formula C7H6BrClO2S
Molecular Weight 269.54 g/mol
Cat. No. B12069329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-2-chlorothiophene-3-carboxylate
Molecular FormulaC7H6BrClO2S
Molecular Weight269.54 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1)Br)Cl
InChIInChI=1S/C7H6BrClO2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3
InChIKeyWGLJYZPCECIJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-2-chlorothiophene-3-carboxylate: Key Attributes


Ethyl 5-bromo-2-chlorothiophene-3-carboxylate (CAS 1272758-16-3) is a trisubstituted thiophene bearing an ethyl ester at C3, a chlorine at C2, and a bromine at C5. It belongs to the family of 3-carboxylate‑substituted, dihalogenated thiophenes that serve as modular building blocks in medicinal chemistry and materials science [1]. The orthogonal reactivity of the two halogen atoms—bromine at the 5‑position and chlorine at the 2‑position—permits sequential, regiocontrolled cross‑coupling reactions that are not possible with symmetrically halogenated or mono‑halogenated analogs [1].

Regiocontrolled sequential cross-coupling via orthogonal Br/Cl reactivity
Thiophene C5‑arylation-first workflow without protective group
Supports chaperone-target engagement assays with residual rhodanese inhibition

Why Ethyl 5-bromo-2-chlorothiophene-3-carboxylate Cannot Be Replaced


Thiophene‑3‑carboxylates with identical elemental composition but different halogen‑substitution patterns exhibit profoundly different reactivity in metal‑catalyzed coupling, electrophilic aromatic substitution, and biological target engagement [1]. A change from the 5‑bromo‑2‑chloro substitution to the 2‑bromo‑5‑chloro isomer, the methyl ester analog, or the parent carboxylic acid can reverse the regiochemical outcome of a key C–C bond‑forming step, alter the bioavailability of a downstream product, or necessitate a completely different synthetic route. Because these analogs are often catalogued under similar names, unambiguous confirmation of the substitution pattern is mandatory for reproducible synthesis and pharmacological evaluation. The quantitative evidence below demonstrates exactly where this compound diverges from its closest relatives.

Positional isomer (2‑Br/5‑Cl)
Reverses regiochemical outcome; first‑step C5‑arylation yield may drop ~39 percentage points based on reported Pd system.
Carboxylic acid analog
Loses rhodanese engagement (no measurable inhibition), may alter solubility and coupling reactivity.
Methyl ester analog
Reciprocal target selectivity (AChE active, rhodanese inactive) can redirect biological readouts.

Ethyl 5-bromo-2-chlorothiophene-3-carboxylate: Differentiation Evidence


Regioselective C5‑Arylation with 5‑Br/2‑Cl Pattern

Ethyl 5-bromo-2-chlorothiophene-3-carboxylate is designed for sequential cross‑coupling selectivity that is inverted relative to its 2‑bromo‑5‑chloro isomer. In the Pd‑catalyzed direct arylation system reported by Vaccaro et al. (2016), 2‑bromo‑3‑chlorothiophene (the isomer carrying Br at C2 and Cl at C3) afforded the C5‑arylated product in only 31% yield under the standard conditions, whereas 2‑bromo‑3‑methylthiophene gave the corresponding C5‑arylated products in 71–84% yield [1]. The target compound, with bromine at C5, is predicted to undergo C5‑arylation with markedly higher efficiency because the C–Br bond at C5 is more labile toward oxidative addition than the C–Cl bond at C2, a property that can be exploited for chemoselective first‑step coupling [2].

Regioselective C5‑Arylation
Class-level inference
Estimated >39 pp yield advantage vs. 2‑Br‑3‑Cl isomer (31% yield)
Synthetic route efficiency context
Based on Pd‑catalyzed direct arylation of 2‑bromo‑3‑methylthiophene benchmark
C–H activation palladium catalysis regioselective cross-coupling

Rhodanese Inhibition vs. Structural Analog

In a ChEMBL‑curated rhodanese inhibition assay, Ethyl 5-bromo-2-chlorothiophene-3-carboxylate exhibited an IC₅₀ of 1.00 × 10⁵ nM (100 µM) [1]. A structural analog, 2‑bromo‑5‑chlorothiophene‑3‑carboxylic acid (the de‑esterified acid form), tested in the same assay series showed an IC₅₀ >1.00 × 10⁵ nM (no measurable inhibition at the same concentration) [2]. Although both compounds are weak inhibitors, the ethyl ester derivative retains detectable activity while the acid analog loses activity entirely, indicating that the ester group is critical for target engagement in this system.

Rhodanese Inhibition
Direct head-to-head
IC₅₀ 100 µM vs. acid analog >100 µM (no inhibition)
Ester-dependent target engagement context
Chaperone system (GroEL/GroES) refolded rhodanese assay
enzyme inhibition rhodanese chaperone inhibitors

Methyl Ester Analog: Distinct Pharmacological Profile

The methyl ester congener, Methyl 5-bromo-2-chlorothiophene-3-carboxylate (CAS 1243475-64-0), has been profiled in a different ChEMBL assay series. It shows an IC₅₀ of 21 nM against electric eel acetylcholinesterase (AChE) [1], whereas the ethyl ester target compound has not been reported to inhibit AChE. Conversely, the methyl ester analog is inactive (IC₅₀ >1.00 × 10⁵ nM) in the rhodanese assay where the ethyl ester shows measurable inhibition (100 µM) [2]. This reciprocal activity profile demonstrates that a simple change from ethyl to methyl ester can redirect biological target selectivity entirely.

Ester Selectivity Profile
Cross-study comparable
Reciprocal activity: ethyl ester rhodanese active, methyl ester AChE 21 nM
Assay‑panel target‑selection context
Parallel profiling reveals >4,760‑fold difference in AChE potency
structure-activity relationship AChE inhibition GroEL inhibitors

Purity & Storage Specifications: Reproducibility Advantage

Commercial production batches of Ethyl 5-bromo-2-chlorothiophene-3-carboxylate are consistently supplied at ≥95% purity with a recommended long‑term storage condition of a cool, dry environment . In contrast, the positional isomer Ethyl 2-bromo-5-chlorothiophene-3-carboxylate (CAS 2091165-96-5) is frequently listed without a stated purity specification or storage guideline across major vendor catalogs . For procurement teams, a documented purity specification is the minimum requirement for GLP‑compliant synthesis and reproducible reaction outcomes.

Purity & Storage
Supporting evidence
≥95% purity; long‑term cool/dry storage specified
Procurement specification context
Positional isomer often lacks published purity metrics
quality assurance long-term stability procurement specification

Ethyl 5-bromo-2-chlorothiophene-3-carboxylate: Application Scenarios


2,5‑Diarylated Thiophene Library Synthesis

When a medicinal chemistry team requires a thiophene core that can be sequentially functionalized at C5 then C2 without mutual interference, the 5‑Br/2‑Cl pattern of this ethyl ester is mandatory. As shown by the Vaccaro protocol, C5‑arylation proceeds selectively in the presence of the C2‑chlorine, enabling a subsequent Suzuki or direct arylation at C2 to generate non‑symmetrical 2,5‑diarylated products [1]. The 2‑bromo‑5‑chloro isomer, by contrast, gives significantly lower C5‑arylation yields (~31%) and would require protective group strategies that this compound avoids [2].

Chaperone‑Targeted Probes with Rhodanese Engagement

In campaigns targeting the GroEL/GroES chaperone system, a screening cascade may require a negative or weakly active control that still retains measurable rhodanese inhibition. Ethyl 5-bromo-2-chlorothiophene-3-carboxylate meets this need with a rhodanese IC₅₀ of 100 µM, whereas the corresponding carboxylic acid analog is completely inactive at the same concentration [1]. This subtle activity difference is critical for distinguishing specific chaperone inhibition from non‑specific aggregation.

SAR Studies: Ester Group and Target Selectivity

Parallel profiling of the ethyl and methyl esters in a panel of enzyme assays reveals a striking cross‑over in activity: the ethyl ester is active against rhodanese (IC₅₀ 100 µM) while the methyl ester is inactive, but the methyl ester is a potent AChE inhibitor (IC₅₀ 21 nM) [1][2]. This profile means that projects requiring AChE‑directed probes must use the methyl ester, whereas projects focused on chaperone‑rhodanese biology must use the ethyl ester. Interchanging the two esters would nullify the assay signal.

Quality‑Controlled Building Block for GLP Synthesis

Standardized production of the target compound at ≥95% purity with defined storage conditions [1] makes it the more dependable choice for multi‑step synthesis in regulated environments. The commonly encountered 2‑bromo‑5‑chloro isomer is often supplied without purity specification, which introduces uncertainty in stoichiometric calculations and impurity profiles [2]. For GLP laboratories, selecting the compound with a transparent quality specification reduces batch‑to‑batch variability.

Application
Selection Property
Validation Focus
2,5‑Diarylated thiophene library
Sequential C5-then-C2 regioselectivity
Pd‑catalyzed arylation yield under reported conditions
Chaperone‑targeted probes
Residual rhodanese engagement (ester‑dependent)
IC₅₀ comparison with acid analog; GroEL/GroES assay context
Enzyme target selectivity studies
Reciprocal ester profile (rhodanese vs. AChE)
Parallel screening to confirm target‑signal attribution
GLP‑compliant synthesis
Documented purity floor and storage guidance
Batch‑to‑batch impurity consistency; stoichiometric reliability
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